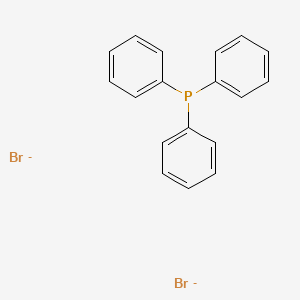
Triphenylphosphane dibromide
概要
説明
Triphenylphosphane dibromide is a useful research compound. Its molecular formula is C18H15Br2P-2 and its molecular weight is 422.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Triphenylphosphine dibromide is predominantly used in organic synthesis for:
- Bromination Reactions: It converts alcohols and phenols into their corresponding alkyl and aryl bromides.
- Deoxygenation Reactions: The compound facilitates the removal of oxygen from alcohols, yielding hydrocarbons.
- Cleavage of Acetals: It effectively cleaves acetals to yield carbonyl compounds .
Medicinal Chemistry
In medicinal chemistry, triphenylphosphine dibromide serves as a crucial reagent for synthesizing pharmaceutical intermediates. Notably, it has been employed in the synthesis of bioactive compounds such as:
- Vinyl Bromides: These compounds are useful precursors in further chemical transformations leading to biologically active molecules.
- N-nitrosamines and Azides: These derivatives have potential applications in drug development .
Material Science
The compound is also utilized in material science for:
- Polymer Synthesis: Triphenylphosphine dibromide plays a role in creating polymers and advanced materials through its reactivity with various monomers.
- Modification of Biomolecules: It is used to modify biomolecules for research purposes, aiding in the study of biochemical pathways .
Case Study 1: Esterification Protocol
A study by Salomé and Kohn demonstrated a one-pot protocol using triphenylphosphine dibromide for esterification reactions involving various carboxylic acids and alcohols. The results indicated high yields while maintaining the chirality of starting materials.
| Substrate | Alcohol | Yield (%) |
|---|---|---|
| Benzoic Acid | Ethanol | 85 |
| Cinnamic Acid | Isopropanol | 78 |
| Chiral Acid | Chiral Alcohol | 90 |
This method highlights the efficiency of triphenylphosphine dibromide as a dehydrating agent in esterification reactions .
Case Study 2: Antimicrobial Activity
Research has indicated that triphenylphosphine dibromide exhibits antimicrobial properties. It has been used to synthesize compounds that demonstrate antibacterial activity against Gram-positive bacteria. The mechanism involves disrupting microbial cell membranes through bromination of essential biomolecules .
特性
分子式 |
C18H15Br2P-2 |
|---|---|
分子量 |
422.1 g/mol |
IUPAC名 |
triphenylphosphane;dibromide |
InChI |
InChI=1S/C18H15P.2BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;2*1H/p-2 |
InChIキー |
ZKEFILOOQGVKNY-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













